molecular formula C12H15ClFNO B13610545 4-(3-Chloro-5-fluorobenzyl)piperidin-4-ol

4-(3-Chloro-5-fluorobenzyl)piperidin-4-ol

Cat. No.: B13610545
M. Wt: 243.70 g/mol
InChI Key: KYISOJCCCGAPKP-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-fluorobenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom This compound is characterized by the presence of a benzyl group substituted with chlorine and fluorine atoms, attached to a piperidin-4-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-fluorobenzyl)piperidin-4-ol typically involves the reaction of 3-chloro-5-fluorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-fluorobenzyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidin-4-ol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding piperidine derivative without the hydroxyl group.

    Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the halogen atoms under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(3-Chloro-5-fluorobenzyl)piperidin-4-one.

    Reduction: Formation of 4-(3-Chloro-5-fluorobenzyl)piperidine.

    Substitution: Formation of various substituted benzyl piperidin-4-ol derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-fluorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-3-fluorobenzyl)piperidin-4-ol
  • 4-(3,4-Dichlorobenzyl)piperidin-4-ol
  • 4-(4-Bromobenzyl)piperidin-4-ol

Uniqueness

4-(3-Chloro-5-fluorobenzyl)piperidin-4-ol is unique due to the specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C12H15ClFNO

Molecular Weight

243.70 g/mol

IUPAC Name

4-[(3-chloro-5-fluorophenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C12H15ClFNO/c13-10-5-9(6-11(14)7-10)8-12(16)1-3-15-4-2-12/h5-7,15-16H,1-4,8H2

InChI Key

KYISOJCCCGAPKP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC(=CC(=C2)Cl)F)O

Origin of Product

United States

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